molecular formula C11H13F3N2O B12223311 1-[6-(Trifluoromethyl)pyridin-3-yl]piperidin-4-ol

1-[6-(Trifluoromethyl)pyridin-3-yl]piperidin-4-ol

Cat. No.: B12223311
M. Wt: 246.23 g/mol
InChI Key: ABNUSQWNLZLNJQ-UHFFFAOYSA-N
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Description

1-[6-(Trifluoromethyl)pyridin-3-yl]piperidin-4-ol is a compound that features a piperidine ring substituted with a trifluoromethyl group on the pyridine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of the trifluoromethyl group imparts unique chemical properties, making it a valuable building block in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(Trifluoromethyl)pyridin-3-yl]piperidin-4-ol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.

    Coupling with Pyridine Ring: The final step involves coupling the piperidine ring with the pyridine ring, which can be achieved through various coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-[6-(Trifluoromethyl)pyridin-3-yl]piperidin-4-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups on the piperidine or pyridine rings are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-[6-(Trifluoromethyl)pyridin-3-yl]piperidin-4-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery, particularly for its effects on the central nervous system.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 1-[6-(Trifluoromethyl)pyridin-3-yl]piperidin-4-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. It may interact with enzymes or receptors, modulating their activity and leading to various pharmacological effects.

Comparison with Similar Compounds

  • 1-[6-(Trifluoromethyl)pyridin-3-yl]ethanol
  • 1-[6-(Trifluoromethyl)pyridin-3-yl]ethanone
  • 6-(Trifluoromethyl)pyridin-3-ol

Comparison: 1-[6-(Trifluoromethyl)pyridin-3-yl]piperidin-4-ol is unique due to the presence of both the piperidine and pyridine rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, bioavailability, and specific interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H13F3N2O

Molecular Weight

246.23 g/mol

IUPAC Name

1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-ol

InChI

InChI=1S/C11H13F3N2O/c12-11(13,14)10-2-1-8(7-15-10)16-5-3-9(17)4-6-16/h1-2,7,9,17H,3-6H2

InChI Key

ABNUSQWNLZLNJQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)C2=CN=C(C=C2)C(F)(F)F

Origin of Product

United States

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